8-Hydroxy-loxapine-sulfate Sodium Salt
Description
8-Hydroxy-loxapine-sulfate Sodium Salt (CAS: 61443-77-4) is a sodium salt derivative of loxapine, a tricyclic antipsychotic. It is structurally characterized by a dibenzoxazepine core with a hydroxy group at position 8, a sulfate group, and a sodium counterion. Its synonyms include [8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-yl]oxysulfonyloxysodium and 2-Chloro-11-(4-methyl-1-piperazinyl)dibenzo[b,f][1,4]oxazepin-8-ol . This compound is classified as a controlled substance, with restricted handling and transportation requirements ("Forbidden to fly") . While its primary applications are in research settings, its pharmacological relevance stems from its structural similarity to loxapine, a drug used to treat schizophrenia .
Properties
Molecular Formula |
C₁₈H₁₇ClN₃NaO₅S |
|---|---|
Molecular Weight |
445.85 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Loxapine Succinate (CAS: 27833-64-3)
- Molecular Formula : C₁₈H₁₈ClN₃O · C₄H₆O₄ (Molecular Weight: 445.90 g/mol) .
- Key Differences :
- Applications : Approved for clinical use as an antipsychotic, available in tablet form .
Hydrocortisone Sodium Salt (CAS: Not specified)
- Molecular Formula: C₂₁H₂₈NaO₅ (Synonyms: Cortisol 21-hemisuccinate) .
- Key Differences :
4-Hydroxy Triamterene Sulfate Sodium Salt
Physicochemical Properties and Handling
*Inference based on sodium salt properties.
Preparation Methods
Direct Sulfation of Loxapine Precursors
The most widely reported method involves sulfating a hydroxylated loxapine intermediate. Loxapine is first hydroxylated at the 8-position using oxidative agents such as hydrogen peroxide or enzymatic catalysts, yielding 8-hydroxy-loxapine. Subsequent sulfation is achieved via reaction with sulfur trioxide (SO₃) complexes (e.g., SO₃-pyridine) in anhydrous conditions. The sulfated intermediate is neutralized with sodium hydroxide to form the sodium salt.
Key steps include:
-
Hydroxylation : Conducted at 50–60°C for 4–6 hours in a polar aprotic solvent (e.g., dimethylformamide).
-
Sulfation : Performed at 0–5°C to minimize side reactions, with SO₃-pyridine added stoichiometrically.
-
Neutralization : Sodium hydroxide is added dropwise to pH 7–8, precipitating the sodium salt.
Multi-Step Synthesis from Aromatic Precursors
An alternative route starts with 2-hydroxybenzonitrile, as detailed in radiolabeling studies for carbon-14 analogs. This method ensures regioselective sulfation and is adaptable to non-radiolabeled synthesis:
-
Coupling Reaction : 2-hydroxybenzonitrile reacts with 1,4-dichloro-2-nitrobenzene under microwave irradiation (300 W, 5 minutes) in DMF, forming a nitro-substituted intermediate.
-
Nitrile to Amide Conversion : Treatment with hydrogen peroxide and cesium carbonate in DMSO oxidizes the nitrile to a primary amide.
-
Cyclization and Reduction : Stannous chloride in ethanol/acetic acid reduces nitro groups and facilitates cyclization into the dibenzoxazepine core.
-
Sulfation and Salt Formation : The final product is sulfated using sulfamic acid with urea catalysts, followed by sodium hydroxide neutralization.
Optimization of Reaction Conditions
Temperature and pH Control
Optimal sulfation occurs at low temperatures (0–5°C) to prevent desulfation or polymerization. The hydroxylation step requires mild heating (50–60°C) to activate aromatic electrophilic substitution without degrading the dibenzoxazepine ring. Neutralization to pH 7–8 ensures complete salt formation while avoiding hydrolysis of the sulfate ester.
Catalysts and Solvents
-
Sulfation Catalysts : Urea derivatives (e.g., tetramethylurea) improve sulfamic acid reactivity, achieving >90% conversion in patent methods.
-
Solvents : Anhydrous DMF and DMSO are preferred for their ability to dissolve polar intermediates and stabilize reactive sulfating agents.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude products are purified via reverse-phase HPLC using C18 columns and acetonitrile/water gradients. This method resolves 8-hydroxy-loxapine-sulfate from unreacted loxapine and sulfation byproducts, yielding >98% purity.
Spectroscopic Analysis
-
¹H-NMR : Characteristic shifts include a singlet for the methylpiperazine group (δ 2.3 ppm) and aromatic protons (δ 6.8–8.1 ppm).
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 445.9 ([M+Na]⁺).
Comparative Analysis of Methods
The direct method is favored industrially due to scalability, while the multi-step approach is reserved for specialized applications requiring isotopic labeling.
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to maintain low temperatures during sulfation and reduce solvent waste. Sodium sulfate byproducts are removed via tangential flow filtration, reducing downstream purification costs .
Q & A
Q. How can researchers determine the solubility and pH-dependent behavior of 8-Hydroxy-loxapine-sulfate Sodium Salt in aqueous solutions?
Methodological Answer: To assess solubility, dissolve the salt in distilled water under controlled temperature (e.g., 25°C) and measure saturation points gravimetrically. For pH analysis, prepare serial dilutions and use pH paper or a calibrated pH meter. Compare results to theoretical predictions based on its acid-base parentage (e.g., derived from a strong acid/weak base or vice versa). Litmus tests can preliminarily classify the salt as acidic, basic, or neutral, while universal indicator strips provide quantitative pH ranges .
Q. What laboratory methods are suitable for synthesizing this compound?
Methodological Answer: If the salt is soluble, use acid-base titration (e.g., reacting a sulfonic acid derivative with sodium hydroxide) with stoichiometric control. For insoluble salts, employ ionic precipitation by mixing soluble precursors (e.g., sodium sulfate with a loxapine derivative). Monitor reaction completion via conductivity measurements or pH stabilization. Purify via recrystallization in distilled water and validate purity using melting point analysis .
Q. How can researchers confirm the ionic composition (cation/anion) of this compound?
Methodological Answer: Perform confirmatory tests:
- Cation (Na⁺): Flame test for yellow emission or precipitate with zinc uranyl acetate.
- Anion (sulfate): Add barium chloride to precipitate BaSO₄ in acidic conditions.
Use ion-selective electrodes or inductively coupled plasma mass spectrometry (ICP-MS) for quantitative analysis. Cross-validate with X-ray diffraction (XRD) for crystalline structure confirmation .
Advanced Research Questions
Q. What strategies optimize reaction yield in synthesizing this compound?
Methodological Answer: Optimize stoichiometry using Design of Experiments (DoE) to vary reactant ratios, temperature, and agitation rates. Introduce catalysts (e.g., phase-transfer agents) to enhance sulfonation efficiency. Monitor intermediates via thin-layer chromatography (TLC) or in-situ Fourier-transform infrared spectroscopy (FTIR). For high-purity yields, employ fractional crystallization or high-performance liquid chromatography (HPLC) .
Q. How should researchers design stability studies for this compound under varying pH and temperature?
Methodological Answer: Conduct accelerated stability testing:
- Thermal stability: Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., 100–200°C) and monitor for hazardous byproducts like sulfur oxides .
- pH stability: Incubate the salt in buffered solutions (pH 1–12) and analyze degradation via UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS). Assess hygroscopicity by storing samples at controlled humidity (e.g., 40–80% RH) .
Q. What advanced analytical techniques resolve structural ambiguities or impurities in this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H/C NMR to confirm the hydroxy-loxapine backbone and sulfate esterification.
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ion peaks and fragment patterns.
- Ion Pair Chromatography: Separate charged species using sodium alkyl sulfonates as ion-pairing agents (e.g., 1-Hexanesulfonic acid sodium salt) .
Q. How can researchers address contradictions in pharmacological data across studies involving this compound?
Methodological Answer: Critically appraise study designs for variables such as:
- Salt purity: Batch-to-batch variations in counterion content (e.g., sodium vs. potassium) may alter bioactivity. Request peptide content analysis if synthesizing derivatives .
- Experimental conditions: Control pH, temperature, and solvent polarity during in vitro assays. Cross-reference with standardized protocols from pharmacopeias (e.g., USP test solutions) .
Q. What methodologies validate the environmental impact or ecotoxicity of this compound?
Methodological Answer: Conduct OECD-compliant tests:
- Aquatic toxicity: Expose Daphnia magna or algae to serial dilutions and measure LC₅₀ values.
- Biodegradation: Use closed bottle tests to assess microbial breakdown under aerobic/anaerobic conditions.
- Analytical tracking: Quantify residual sulfate ions via ion chromatography to monitor environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
